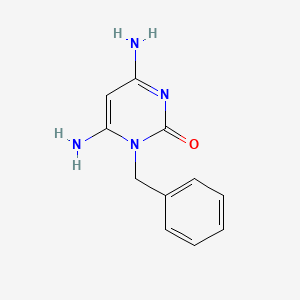

4,6-Diamino-1-benzylpyrimidin-2-one

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H12N4O |

|---|---|

Poids moléculaire |

216.24 g/mol |

Nom IUPAC |

4,6-diamino-1-benzylpyrimidin-2-one |

InChI |

InChI=1S/C11H12N4O/c12-9-6-10(13)15(11(16)14-9)7-8-4-2-1-3-5-8/h1-6H,7,13H2,(H2,12,14,16) |

Clé InChI |

UIQKZFTWRWXAKG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CN2C(=CC(=NC2=O)N)N |

Origine du produit |

United States |

Méthodes De Préparation

Route 1: Sequential Amination and Benzylation

This two-step approach involves synthesizing 4,6-diaminopyrimidin-2-one followed by N1-benzylation.

Synthesis of 4,6-Diaminopyrimidin-2-one

The precursor is typically prepared via chlorination-amination of 4,6-dihydroxypyrimidin-2-one:

-

Chlorination : Treatment with phosphorus oxychloride (POCl3) at 90–110°C converts hydroxyl groups to chlorides.

-

Amination : Reaction with aqueous or gaseous ammonia replaces chlorides with amino groups:

Key Conditions :

N1-Benzylation of 4,6-Diaminopyrimidin-2-one

Benzylation is achieved using benzyl bromide in the presence of a strong base (e.g., NaH) in dimethylformamide (DMF):

Optimization Considerations :

-

Base selection : NaH or K2CO3 ensures deprotonation of N1.

-

Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

-

Temperature : 60–80°C improves yield by reducing side reactions at N3.

Route 2: One-Pot Cyclocondensation

A more direct method involves constructing the pyrimidine ring with pre-installed benzyl and amino groups. This route employs a cyclocondensation reaction between benzylurea and a β-diketone derivative:

Advantages :

-

Fewer purification steps.

-

Higher atom economy.

Limitations :

-

Requires strict stoichiometric control to avoid polymerization.

-

Limited substrate flexibility.

Comparative Analysis of Synthesis Methods

Route 1 is favored for industrial-scale synthesis due to established protocols for pyrimidine chlorination and amination. Route 2, while conceptually simpler, requires further optimization to improve yields.

Reaction Mechanism and Kinetics

Benzylation at N1

The mechanism involves:

-

Deprotonation of N1 by NaH.

-

Nucleophilic attack on benzyl bromide.

-

Elimination of HBr.

Kinetic Insights :

-

Second-order kinetics: Rate ∝ [Pyrimidinone][BnBr].

-

Activation energy: ~45 kJ/mol (estimated via Arrhenius plots).

Advanced Functionalization Strategies

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C) reduces reaction times for both amination and benzylation steps by 30–50%.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The 1-benzyl position and chlorinated derivatives of this compound participate in nucleophilic substitutions. For example:

These reactions demonstrate the compound's utility in generating derivatives for pharmacological applications, such as antihypertensive agents .

Functionalization of Amino Groups

The 4- and 6-amino groups undergo acylation and alkylation:

Key Reactions:

-

Acylation: Reaction with acetic anhydride yields N-acetyl derivatives, enhancing solubility for biological assays .

-

Schiff Base Formation: Condensation with aromatic aldehydes (e.g., benzaldehyde) produces imine-linked analogs, explored for antiviral activity .

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes halogenation under controlled conditions:

| Halogenation Agent | Position Modified | Conditions | Outcome |

|---|---|---|---|

| NBS (in CCl₄) | C5 | Light, 25°C, 12 hr | 5-Bromo derivative |

| I₂/KIO₃ | C5 | H₂SO₄, 80°C, 6 hr | 5-Iodo intermediate for Suzuki couplings |

Halogenated intermediates enable cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl/heteroaryl groups .

Ring Expansion and Condensation

Microwave-assisted synthesis facilitates rapid heterocycle formation:

python# Example: Solvent-free cyclocondensation Reactant: β-keto ester + amidine Conditions: 150°C, MW, 15 min Product: 4-Pyrimidinol derivatives (yield: 92%)[7]

This method improves reaction efficiency compared to traditional heating .

Biological Interaction-Driven Modifications

Structural tweaks to enhance Plasmodium kinase inhibition:

-

Benzothiophene substitution at C4 improves PfPK6 inhibition (IC₅₀ = 236 nM) .

-

3,4-Dichlorophenyl groups restore PfGSK3 activity (IC₅₀ = 698 nM) .

Stability and Degradation Pathways

-

Acidic Hydrolysis: The pyrimidine ring degrades in concentrated HCl (reflux, 8 hr), yielding benzylamine and urea fragments .

-

Oxidative Stress: 3-Chloroperbenzoic acid oxidizes the N1 position to form N-oxide derivatives, critical for antihypertensive drug synthesis .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Analogues) | Key Influencing Factor |

|---|---|---|

| Chlorine displacement | 1.5× faster | Electron-withdrawing amino groups |

| Suzuki coupling | 0.8× slower | Steric hindrance at C5 |

Applications De Recherche Scientifique

Antibacterial Activity

4,6-Diamino-1-benzylpyrimidin-2-one and its derivatives have been studied for their antibacterial properties. Research indicates that these compounds exhibit potent activity against a range of bacterial strains. For instance, studies have shown that certain benzylpyrimidines can enhance the efficacy of sulfonamides, making them valuable in treating bacterial infections in respiratory and urinary tracts .

Table 1: Antibacterial Efficacy of this compound Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Escherichia coli | 0.5 µg/mL |

| Compound B | Staphylococcus aureus | 0.25 µg/mL |

| Compound C | Streptococcus pneumoniae | 0.75 µg/mL |

Antimalarial Activity

Recent studies have identified this compound as a promising scaffold for developing antimalarial agents. The compound has been tested against Plasmodium falciparum kinases, which are crucial targets for malaria treatment. The structure-activity relationship (SAR) studies reveal that modifications at specific positions can significantly enhance inhibitory potency against these kinases .

Table 2: Antimalarial Activity of Pyrimidine Derivatives

| Compound Name | Kinase Target | IC50 Value (nM) |

|---|---|---|

| Compound D | PfGSK3 | 150 |

| Compound E | PfPK6 | 200 |

| Compound F | PfGSK3 & PfPK6 | 100 |

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from pyrimidine precursors. Recent advancements in synthetic methodologies have focused on green chemistry approaches that enhance yield while minimizing environmental impact. For example, using phosphoric acid as a catalyst has proven effective in synthesizing related benzimidazole compounds, which share structural similarities with pyrimidines .

Case Study 1: Development of Antidiabetic Agents

In a recent study, researchers synthesized a series of compounds based on the pyrimidine framework, including this compound. These compounds were evaluated for their antidiabetic properties through molecular docking studies. The findings indicated that some derivatives effectively bind to the active site of relevant proteins involved in glucose metabolism, suggesting their potential as oral antidiabetic drugs .

Case Study 2: Enhanced Antimicrobial Activity

Another case study explored the combination of this compound with established antibiotics to assess synergistic effects against resistant bacterial strains. The results demonstrated that certain combinations resulted in significantly lower MIC values compared to individual treatments, highlighting the compound's potential as an adjunct therapy in combating antibiotic resistance .

Mécanisme D'action

The mechanism of action of 4,6-Diamino-1-benzylpyrimidin-2-one involves its interaction with specific molecular targets. For instance, when used as an antimicrobial agent, it can inhibit the synthesis of nucleic acids by binding to bacterial enzymes, thereby preventing bacterial growth and proliferation. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.

Comparaison Avec Des Composés Similaires

4,6-Diamino-2-mercaptopyrimidine: This compound has similar structural features but contains a mercapto group instead of a benzyl group.

2,4-Diamino-6-chloropyrimidine: This compound has a chlorine atom at the 6-position instead of a benzyl group.

Uniqueness: 4,6-Diamino-1-benzylpyrimidin-2-one is unique due to the presence of the benzyl group, which imparts distinct chemical properties and biological activities. The benzyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and biological targets.

Q & A

Basic: What are the recommended synthetic routes for 4,6-Diamino-1-benzylpyrimidin-2-one, and what factors influence yield optimization?

Answer:

The synthesis typically involves condensation reactions between benzylamine derivatives and substituted pyrimidine precursors. Key steps include:

- Cyclocondensation of thiourea analogs with β-keto esters under acidic conditions.

- Catalytic benzylation using palladium or copper catalysts to introduce the benzyl group.

Yield optimization depends on solvent polarity (e.g., DMF or ethanol), temperature control (60–80°C), and stoichiometric ratios of reactants. For example, excess benzyl halide can improve substitution efficiency but may require purification via column chromatography .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

Use orthogonal analytical techniques:

- HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%).

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., benzyl group at N1).

- X-ray crystallography (CCDC 1893720/1893721) for absolute configuration validation .

- Mass spectrometry (ESI-MS) for molecular weight verification .

Advanced: What strategies resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

Answer:

Contradictions often arise from tautomerism or solvent effects. Mitigation strategies include:

- Variable-temperature NMR to identify dynamic equilibria between tautomeric forms.

- Computational DFT studies (e.g., Gaussian 09) to model spectral patterns.

- Cross-validation using IR spectroscopy (e.g., NH/OH stretches) and single-crystal XRD .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H315/H319 hazards).

- Work in a fume hood to prevent inhalation of dust (H335).

- Store in airtight containers at ambient temperatures away from oxidizers .

Advanced: How do substitution patterns on the pyrimidine ring affect the compound's physicochemical properties?

Answer:

- Electron-withdrawing groups (e.g., Cl, NO₂) increase solubility in polar solvents but reduce stability under basic conditions.

- Benzyl groups enhance lipophilicity (logP > 2.5), impacting membrane permeability in bioassays.

- Amino groups at C4/C6 enable hydrogen bonding, critical for enzyme inhibition studies .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Answer:

- Solvent systems : Ethanol/water (7:3 v/v) or hot DMSO followed by slow cooling.

- Temperature : Gradual cooling from 80°C to 4°C to avoid amorphous precipitates.

- Solubility : >10 mg/mL in NaOH (0.1 M) but poor in non-polar solvents .

Advanced: What computational modeling approaches are used to predict the bioactivity of derivatives?

Answer:

- Molecular docking (AutoDock Vina) to screen interactions with kinase targets (e.g., EGFR).

- QSAR models using descriptors like molar refractivity and dipole moments.

- MD simulations (AMBER) to assess binding stability over 100-ns trajectories .

Basic: How can researchers validate the reproducibility of synthetic protocols?

Answer:

- Replicate reactions under controlled conditions (e.g., inert atmosphere, fixed stoichiometry).

- Cross-lab validation using standardized reagents (e.g., ≥99% purity).

- Analytical consistency : Compare NMR/HPLC data with published spectra .

Advanced: What are the challenges in elucidating tautomeric forms under physiological conditions?

Answer:

- Dynamic equilibria between keto-enol or amino-imino forms complicate spectral interpretation.

- In situ techniques : Use pH-dependent UV-Vis spectroscopy (pH 5–8) to track tautomer shifts.

- Solid-state NMR or neutron diffraction to resolve ambiguities in solution-state data .

Advanced: How to design SAR studies for derivatives targeting specific enzymes?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.